1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol
Overview
Description
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol is a complex organic compound characterized by the presence of chloro, fluoro, phenoxy, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chloro-4-fluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted phenoxy compounds .
Scientific Research Applications
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol involves interactions with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenylboronic acid: Shares similar functional groups but differs in its boronic acid moiety.
1-Chloro-4-fluorobenzene: Similar in structure but lacks the sulfonyl and propanol groups.
2-Chloro-4’-fluorobenzophenone: Contains similar chloro and fluoro substituents but differs in its ketone functionality.
Uniqueness
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol is unique due to its combination of chloro, fluoro, phenoxy, and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenoxy)-3-(4-fluorophenyl)sulfonylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2O4S/c16-14-7-11(18)3-6-15(14)22-8-12(19)9-23(20,21)13-4-1-10(17)2-5-13/h1-7,12,19H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWNUCGQPBZEMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158629 | |
Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478079-85-5 | |
Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478079-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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